N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide
CAS No.: 921899-01-6
Cat. No.: VC5004339
Molecular Formula: C23H22N2O5S
Molecular Weight: 438.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921899-01-6 |
|---|---|
| Molecular Formula | C23H22N2O5S |
| Molecular Weight | 438.5 |
| IUPAC Name | N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C23H22N2O5S/c1-14-5-8-22-19(11-14)25(3)23(26)18-13-16(6-9-21(18)30-22)24-31(27,28)17-7-10-20(29-4)15(2)12-17/h5-13,24H,1-4H3 |
| Standard InChI Key | WFAUMESVYWGIBF-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C)C(=O)N2C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates a dibenzo[b,f] oxazepine scaffold with a 4-methoxy-3-methylbenzenesulfonamide substituent. The dibenzooxazepine system consists of a seven-membered oxazepine ring fused to two benzene rings, with methyl groups at positions 8 and 10 and a ketone at position 11. The sulfonamide group is attached via a nitrogen linkage to the aromatic system, contributing to the molecule’s polarity and potential for hydrogen bonding .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂N₂O₅S |
| Molecular Weight | 438.5 g/mol |
| CAS Registry Number | 921899-01-6 |
| Hydrogen Bond Donors | 2 (NH, SO₂NH) |
| Hydrogen Bond Acceptors | 6 (O, SO₂, N) |
The sulfonamide moiety enhances aqueous solubility compared to unmodified dibenzooxazepines, while the methoxy and methyl groups on the benzene ring influence lipophilicity and metabolic stability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence beginning with the construction of the dibenzooxazepine core. A representative route includes:
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Cyclization: Condensation of o-aminophenol derivatives with diketones to form the oxazepine ring.
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Sulfonylation: Reaction of the intermediate amine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions.
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Purification: Chromatographic isolation to achieve >95% purity, as required for pharmacological studies .
Critical challenges include controlling regioselectivity during cyclization and minimizing sulfonamide hydrolysis during acidic workups. Patent WO2019173761A1 describes analogous dibenzooxazepine syntheses using microwave-assisted reactions to improve yield and reduce side products .
Chemical Reactivity and Derivative Development
Sulfonamide Reactivity
The sulfonamide group participates in:
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N-Alkylation: Reacts with alkyl halides to produce N-alkyl derivatives with altered pharmacokinetics.
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Hydrolysis: Under strong acidic or basic conditions, cleavage to sulfonic acids and amines occurs, necessitating careful storage.
Structure-Activity Relationship (SAR) Studies
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